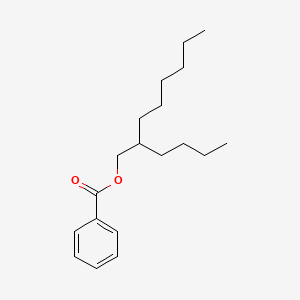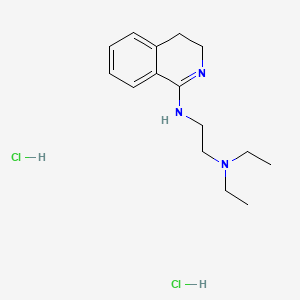
N'-(3,4-Dihydro-1-isoquinolyl)-N,N-diethylethylenediamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(3,4-Dihydro-1-isoquinolyl)-N,N-diethylethylenediamine dihydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-Dihydro-1-isoquinolyl)-N,N-diethylethylenediamine dihydrochloride typically involves the Ritter reaction. This reaction is a well-known method for synthesizing isoquinoline derivatives. The process involves the reaction of 1-methylthio-3,4-dihydroisoquinolines with various reagents under controlled conditions . The nitrosylation of these isoquinoline derivatives proceeds smoothly at the β-enamine carbon atom to give the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(3,4-Dihydro-1-isoquinolyl)-N,N-diethylethylenediamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoquinoline derivatives, while reduction could produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
N’-(3,4-Dihydro-1-isoquinolyl)-N,N-diethylethylenediamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Isoquinoline derivatives, including this compound, are investigated for their potential therapeutic properties.
Industry: The compound may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-(3,4-Dihydro-1-isoquinolyl)-N,N-diethylethylenediamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dialkyl-3,4-dihydro-1-isoquinolyl aryl diketones: These compounds share a similar isoquinoline core structure and exhibit comparable chemical properties.
Substituted bis(3,4-dihydro-1-isoquinolyl)methanes: These compounds also contain the isoquinoline moiety and are synthesized using similar methods.
Uniqueness
N’-(3,4-Dihydro-1-isoquinolyl)-N,N-diethylethylenediamine dihydrochloride is unique due to its specific substitution pattern and the presence of the diethylethylenediamine moiety. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other isoquinoline derivatives.
Eigenschaften
CAS-Nummer |
26406-62-2 |
|---|---|
Molekularformel |
C15H25Cl2N3 |
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
N-(3,4-dihydroisoquinolin-1-yl)-N',N'-diethylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C15H23N3.2ClH/c1-3-18(4-2)12-11-17-15-14-8-6-5-7-13(14)9-10-16-15;;/h5-8H,3-4,9-12H2,1-2H3,(H,16,17);2*1H |
InChI-Schlüssel |
JUQFJBBPPOFHIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC1=NCCC2=CC=CC=C21.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


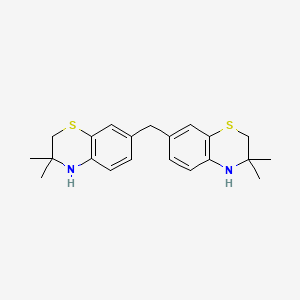
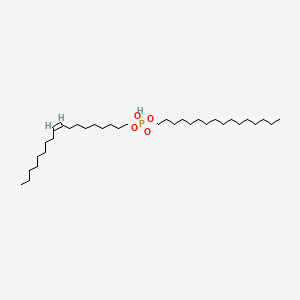

![N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B12682911.png)
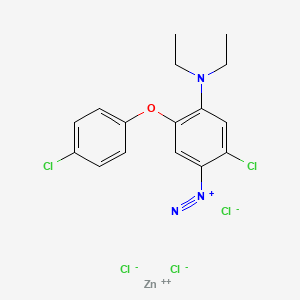

![2-Bromo-1-[4-[(1-methylethyl)thio]phenyl]propan-1-one](/img/structure/B12682923.png)
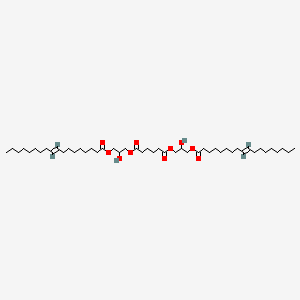


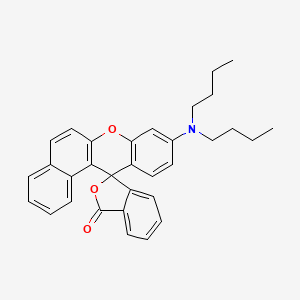
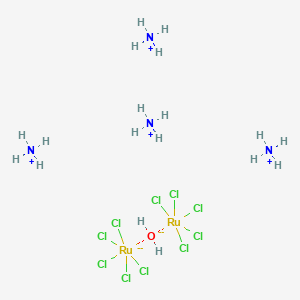
![2-[[5-(3,5-Dichlorophenyl)sulfanyl-1-ethyl-4-isopropyl-imidazol-2-yl]methoxy]ethyl acetate](/img/structure/B12682973.png)
